methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Description
Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple ring systems, including diazatetracyclo and diazapentacyclo structures, and various functional groups such as acetyloxy, hydroxy, methoxy, and carboxylate. Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C46H56N4O8 |
|---|---|
Molecular Weight |
796.0 g/mol |
IUPAC Name |
methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3/t29-,38-,39?,40-,43-,44-,45-,46+/m1/s1/i6D3 |
InChI Key |
FFRFGVHNKJYNOV-OVIKGCCXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(C[C@@H]2CN(CCC3=C1NC4=CC=CC=C34)CC(=C2)CC)C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC |
Canonical SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate involves multiple steps, including the formation of the core ring systems and the introduction of various functional groups. The synthetic routes typically involve:
Formation of Core Ring Systems: The initial steps involve the construction of the diazatetracyclo and diazapentacyclo ring systems through cyclization reactions.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of ketones and aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the acetyloxy and methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate has various scientific research applications, including:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It is used in biochemical studies to investigate its interactions with biological molecules and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate can be compared with other similar compounds, such as:
- **Methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-4-(12S,14S,16R)-16-(1,1-difluoroethyl)-12-(methoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.0^16,19]nonadeca-2,4,6,13-tetraene-10-carboxylate .
- **Methyl (1R,2S,10S,11R,13R,15S)-15-hydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadeca-4,8-diene-1-carboxylate .
These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
